Cas no 954623-03-1 (2-(4-chlorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylacetamide)

2-(4-chlorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylacetamide structure
954623-03-1 structure
商品名:2-(4-chlorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylacetamide
CAS番号:954623-03-1
MF:C23H23ClN2OS
メガワット:410.959523439407
CID:6521704

2-(4-chlorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(4-chlorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylacetamide
    • 2-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]acetamide
    • インチ: 1S/C23H23ClN2OS/c24-21-7-5-17(6-8-21)13-23(27)25-14-22(20-10-12-28-16-20)26-11-9-18-3-1-2-4-19(18)15-26/h1-8,10,12,16,22H,9,11,13-15H2,(H,25,27)
    • InChIKey: VAPLPJYMIYOKKA-UHFFFAOYSA-N
    • ほほえんだ: C(NCC(N1CCC2=C(C1)C=CC=C2)C1C=CSC=1)(=O)CC1=CC=C(Cl)C=C1

2-(4-chlorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2392-0846-40mg
2-(4-chlorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
954623-03-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2392-0846-2μmol
2-(4-chlorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
954623-03-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2392-0846-20μmol
2-(4-chlorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
954623-03-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2392-0846-2mg
2-(4-chlorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
954623-03-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2392-0846-30mg
2-(4-chlorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
954623-03-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2392-0846-10μmol
2-(4-chlorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
954623-03-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2392-0846-15mg
2-(4-chlorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
954623-03-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2392-0846-50mg
2-(4-chlorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
954623-03-1 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2392-0846-75mg
2-(4-chlorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
954623-03-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2392-0846-3mg
2-(4-chlorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
954623-03-1 90%+
3mg
$63.0 2023-05-16

2-(4-chlorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylacetamide 関連文献

2-(4-chlorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylacetamideに関する追加情報

Recent Advances in the Study of 2-(4-chlorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylacetamide (CAS: 954623-03-1)

The compound 2-(4-chlorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylacetamide (CAS: 954623-03-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features combining a tetrahydroisoquinoline core with chlorophenyl and thiophene moieties, has shown promising pharmacological properties. Recent studies have focused on its potential as a modulator of specific biological targets, with implications for the treatment of neurological disorders and chronic pain.

One of the key areas of investigation has been the compound's interaction with opioid receptors. Preliminary in vitro assays indicate that 954623-03-1 exhibits selective binding affinity for the μ-opioid receptor (MOR), with a Ki value in the nanomolar range. This selectivity suggests potential applications in pain management, particularly in reducing the side effects commonly associated with non-selective opioid agonists. Molecular docking studies have further elucidated the binding mode, highlighting the critical role of the thiophene and chlorophenyl groups in receptor engagement.

In addition to its opioid activity, recent research has explored the compound's effects on dopamine and serotonin transporters. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 954623-03-1 acts as a dual inhibitor of dopamine and serotonin reuptake, albeit with moderate potency. This dual activity positions the compound as a potential candidate for further development in the treatment of mood disorders, such as depression and anxiety. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic profile.

The synthetic pathway for 954623-03-1 has also been optimized in recent years. A novel three-step synthesis, reported in Organic Process Research & Development, has improved the overall yield to 65%, making large-scale production more feasible. Key improvements include the use of a palladium-catalyzed coupling reaction for the introduction of the thiophene moiety and a reductive amination step for the formation of the tetrahydroisoquinoline core. These advancements are critical for supporting future preclinical and clinical studies.

Despite these promising developments, challenges remain. The compound's metabolic stability and potential for off-target effects require further investigation. Recent pharmacokinetic studies in rodent models have revealed a relatively short half-life (t1/2 = 2.5 hours), necessitating the development of prodrug formulations or structural modifications to enhance bioavailability. Additionally, toxicity studies are ongoing to evaluate the safety profile of 954623-03-1 at therapeutic doses.

In conclusion, 2-(4-chlorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylacetamide represents a promising scaffold for the development of novel therapeutics targeting neurological and psychiatric conditions. Its unique pharmacological profile, combined with recent synthetic advancements, underscores its potential as a lead compound. Future research should focus on optimizing its pharmacokinetic properties and validating its efficacy in relevant disease models.

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